Folate-conjugated Fe3O4@SiO2@gold nanorods@mesoporous SiO2 hybrid nanomaterial: a theranostic agent for magnetic resonance imaging and photothermal therapy†

Journal of Materials Chemistry B Pub Date: 2013-04-11 DOI: 10.1039/C3TB20090F

Abstract

In this paper, we investigated the functional imaging and targeted therapeutic properties of core@multi-shell nanoparticles composed of a superparamagnetic iron oxide (SPIO) core and gold nanorods (GNRs) in the mesoporous silica shells functionalized with folic acid (Fe3O4@SiO2@GNRs@mSiO2FA). The as-synthesized five-component hybrid nanocomposite was revealed to have insignificant cytotoxicity. Intracellular uptake of the nanoparticles was studied in the folate receptor over-expressing human epidermoid carcinoma of the nasopharynx (KB) cells. Due to their magnetic/optical properties as well as the folate targeting potential, compared with Fe3O4@SiO2@GNRs@mSiO2 nanoparticles, higher cellular uptake efficiency was observed for Fe3O4@SiO2@GNRs@mSiO2FA nanoparticles in KB cells. Characterizations were achieved using both dark field and magnetic resonance (MR) imaging techniques. The hyperthermia induced by Fe3O4@SiO2@GNRs@mSiO2FA nanoparticles resulted in a higher cytotoxicity in KB cells. Thus, the Fe3O4@SiO2@GNRs@mSiO2–FA hybrid nanomaterial is an effective and promising MR imaging and photothermal therapy agent for folate-receptor over-expressing cancer cells.

Graphical abstract: Folate-conjugated Fe3O4@SiO2@gold nanorods@mesoporous SiO2 hybrid nanomaterial: a theranostic agent for magnetic resonance imaging and photothermal therapy
Recommended Literature